4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate
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Overview
Description
4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate typically involves the reaction of 4-amino-2-methoxyphenethylamine with pyrimidine-5-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the process. Common reagents used in the synthesis include ammonium acetate and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups .
Scientific Research Applications
4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: This compound has a similar pyrimidine core but differs in the substituents attached to the ring.
4-Amino-2-methylphenethyl pyrimidine-5-carboxylate: Another similar compound with a different substituent on the phenethyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for various applications.
Properties
Molecular Formula |
C14H15N3O3 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-(4-amino-2-methoxyphenyl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H15N3O3/c1-19-13-6-12(15)3-2-10(13)4-5-20-14(18)11-7-16-9-17-8-11/h2-3,6-9H,4-5,15H2,1H3 |
InChI Key |
DTWUSJXFEXBPTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)CCOC(=O)C2=CN=CN=C2 |
Origin of Product |
United States |
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